Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Description

Systematic Nomenclature and Structural Identification

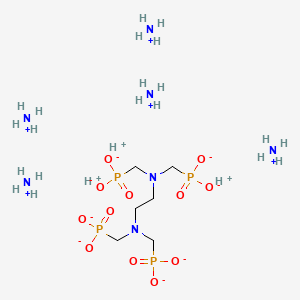

The compound’s systematic IUPAC name, This compound , encodes its molecular architecture. The ethane-1,2-diyl backbone denotes a two-carbon chain bridging two nitrogen atoms, each further bonded to two methylenephosphonate groups (-CH$$2$$-PO$$3^{3-}$$). The term tetrakisphosphonate indicates four phosphonate moieties, while pentaammonium trihydrogen specifies the counterions: five ammonium (NH$$_4^+$$) and three protons (H$$^+$$) balancing the anionic charges.

Structurally, the molecule features a hexadentate ligand system, where the ethylenediamine core coordinates metal ions through its nitrogen atoms and adjacent phosphonate oxygen atoms. This arrangement enables the formation of stable metal complexes, a property critical to its function as a scale inhibitor and chelator. The molecular formula is derived as C$$6$$H$${28}$$N$$7$$O$${12}$$P$$_4$$ , accounting for the organic backbone, phosphonate groups, and ammonium ions.

Comparative analysis with its sodium salt analog, ethylenediamine tetra(methylene phosphonic acid) pentasodium (EDTMP·Na$$5$$), reveals key differences in solubility and ionic behavior. While the sodium salt exhibits high water solubility (>1.25 g/cm$$^3$$), the ammonium variant’s solubility profile is influenced by the larger ionic radius of NH$$4^+$$, though exact metrics require further study.

Historical Development of Polyphosphonate Chemistry

The evolution of polyphosphonates began with the discovery of ethylenediaminetetraacetic acid (EDTA) in 1935, which demonstrated unparalleled metal-chelating capabilities but suffered from hydrolytic instability. This limitation drove the development of phosphonate analogs in the 1960s, where phosphate oxygen atoms were replaced with more hydrolytically stable phosphonate (-PO$$_3^{3-}$$) groups.

Ethylenediamine tetra(methylene phosphonic acid) (EDTMP), first synthesized in the late 1960s, marked a breakthrough as the phosphonate counterpart to EDTA. Its superior thermal stability (up to 200°C) and enhanced corrosion inhibition (3–5× more effective than inorganic polyphosphates) spurred industrial adoption. The subsequent development of This compound emerged from efforts to optimize ionic compatibility in ammonia-rich systems, where ammonium counterions improve solubility and reduce sodium-induced scaling.

Key milestones include:

Position Within Phosphonic Acid Derivatives

This compound occupies a unique niche among phosphonic acid derivatives, distinguished by its:

- Denticity : As a hexadentate ligand, it surpasses tetradentate EDTA in binding flexibility.

- Charge Density : With eight ionic groups, it achieves superior dispersion of metal complexes compared to simpler phosphonates like aminotris(methylenephosphonic acid) (ATMP) .

- Thermal Resilience : Maintains efficacy at temperatures exceeding 200°C, unlike temperature-sensitive polyacrylates.

The table below contrasts key parameters with related compounds:

This compound’s ability to chelate divalent cations (e.g., Ca$$^{2+}$$, Mg$$^{2+}$$) while resisting oxidative degradation positions it as a preferred choice in advanced cooling systems and metal surface treatments. Its structural kinship to diethylenetriamine penta(methylene phosphonic acid) (DTPMP) further highlights the role of nitrogen atom count in modulating chelation capacity and pH tolerance.

Properties

CAS No. |

93983-11-0 |

|---|---|

Molecular Formula |

C6H35N7O12P4 |

Molecular Weight |

521.28 g/mol |

IUPAC Name |

pentaazanium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C6H20N2O12P4.5H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);5*1H3 |

InChI Key |

RVDIGOIFJAOZKR-UHFFFAOYSA-N |

Canonical SMILES |

[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Starting Material : Ethylenediamine is reacted with formaldehyde and phosphorous acid to form ethylenediaminetetramethylenephosphonic acid (EDTMP), the parent compound.

- Salt Formation : The free acid is then neutralized with ammonium hydroxide or ammonium salts to yield the ammonium salt form, specifically the pentaammonium trihydrogen salt.

This approach is consistent with the preparation of related phosphonate salts, where the tetrakisphosphonate ligand is formed via Mannich-type reactions involving amines, formaldehyde, and phosphorous acid.

Detailed Synthetic Procedure

-

- Ethylenediamine is dissolved in water.

- Formaldehyde (usually as aqueous formalin) and phosphorous acid are added in stoichiometric amounts.

- The mixture is heated under reflux conditions (typically 90–110 °C) for several hours to promote the formation of the tetrakisphosphonate backbone.

- The reaction progress is monitored by phosphorus NMR or other analytical techniques.

Isolation of Ethylenediaminetetramethylenephosphonic Acid (EDTMP)

- After completion, the reaction mixture is cooled.

- The crude EDTMP is isolated by crystallization or precipitation, often by adjusting pH.

Neutralization to Pentaammonium Salt

- The EDTMP acid is dissolved in water.

- Ammonium hydroxide or ammonium carbonate is added slowly to adjust the pH to a range where the pentaammonium trihydrogen salt forms.

- The solution is concentrated and cooled to crystallize the ammonium salt.

- The solid is filtered, washed, and dried under controlled conditions.

Purification and Quality Control

- Purification : Recrystallization from water or aqueous ammonium solutions is used to improve purity.

- Impurity Removal : Techniques such as activated carbon treatment can be employed to remove organic impurities.

- Characterization : The final product is characterized by elemental analysis, NMR spectroscopy (especially ^31P NMR), IR spectroscopy, and X-ray crystallography if needed.

Alternative Methods and Enhancements

- Use of sequestering agents such as ethylenediaminetetraacetate (EDTA) or polyaminocarboxylic acids during synthesis can improve purity by complexing metal impurities, as demonstrated in related phosphate salt preparations.

- Controlled heat treatment and pH adjustments optimize crystallinity and yield.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Mannich-type reaction | Ethylenediamine, formaldehyde, phosphorous acid | 90–110 | 4–6 | 85–90 | Reflux under stirring |

| Isolation of EDTMP | Cooling and pH adjustment | Room temp | 1–2 | 80–85 | Crystallization from aqueous solution |

| Neutralization to ammonium salt | EDTMP + ammonium hydroxide | 25–40 | 1–2 | 75–80 | pH ~7–8, crystallization on cooling |

| Purification | Recrystallization, activated carbon treatment | Variable | Variable | 70–75 | Improves purity and whiteness |

Research Findings and Notes

- The preparation of ammonium salts of EDTMP derivatives is well-established in coordination chemistry and industrial synthesis of chelating agents.

- The ammonium salt form enhances water solubility and is preferred in applications requiring biocompatibility or reduced metal contamination.

- The use of sequestering agents during synthesis is critical to prevent metal ion contamination, which can affect the compound’s performance in applications such as scale inhibition or radiopharmaceuticals.

- The crystalline form and purity are crucial for consistent performance; hence, controlled crystallization and purification steps are emphasized in research.

Chemical Reactions Analysis

Types of Reactions

Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also be reduced, although this is less common due to the stability of the phosphonate groups.

Substitution: The compound can undergo substitution reactions, particularly involving the replacement of ammonium groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphonates, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has numerous applications in scientific research, including:

Chemistry: Used as a chelating agent and in the synthesis of other complex compounds.

Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and metal ion chelation.

Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of bone diseases.

Mechanism of Action

The mechanism of action of pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions, which can inhibit the activity of certain enzymes and disrupt biological processes. The compound’s multiple phosphonate groups allow it to form stable complexes with metal ions, making it effective in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium and Potassium Salts

Pentasodium Trihydrogen (Ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate (CAS 7651-99-2, EINECS 231-615-4):

- Molecular Formula : C₆H₁₂N₂Na₅O₁₂P₄ .

- Molecular Weight : 543.01 g/mol .

- Applications : Widely used as a scale inhibitor in cooling water systems due to its high solubility in aqueous environments .

- Key Difference : Replacing ammonium with sodium ions enhances solubility but reduces thermal stability compared to ammonium salts .

- Solubility: Higher than sodium salts in polar solvents but less stable under acidic conditions .

Ammonium Variants with Different Alkylene Chains

Pentaammonium Trihydrogen (Hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate (CAS 93983-11-0):

Tetraammonium Tetrahydrogen (Ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate (CAS 38750-81-1):

Trisphosphonate Analogues

- Trisodium Trihydrogen (Nitrilotris(methylene))trisphosphonate (CAS 7611-50-9):

Data Table: Comparative Analysis

Biological Activity

Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, commonly referred to as Pentaammonium phosphonate, is a complex organic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Pentaammonium phosphonate has the molecular formula and a molecular weight of approximately 521.28 g/mol. Its structure features multiple phosphonate groups that contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃₅N₇O₁₂P₄ |

| Molecular Weight | 521.28 g/mol |

| CAS Number | 93983-11-0 |

Pentaammonium phosphonate exhibits various biological activities primarily due to its interaction with cellular components. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Cell Membrane Interaction : Its cationic nature allows it to interact with negatively charged cell membranes, potentially leading to increased permeability or disruption.

- Antimicrobial Properties : Research indicates that phosphonates can exhibit antimicrobial activity against a range of pathogens.

Antimicrobial Studies

Recent studies have demonstrated the antimicrobial efficacy of Pentaammonium phosphonate against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that Pentaammonium phosphonate could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Safety Profile

While exploring the biological activity, it is crucial to assess the cytotoxicity of Pentaammonium phosphonate. Preliminary studies indicate that at lower concentrations, the compound exhibits minimal cytotoxic effects on mammalian cells, making it a potential candidate for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Pentaammonium phosphonate was tested against clinical isolates of Staphylococcus aureus. The study revealed that the compound effectively reduced bacterial growth at concentrations as low as 16 µg/mL, demonstrating significant potential as an antimicrobial agent in clinical settings.

Case Study 2: Interaction with Enzymes

Another study focused on the enzyme inhibition properties of Pentaammonium phosphonate. It was found to inhibit the activity of certain kinases involved in cancer cell proliferation, suggesting potential applications in oncology.

Q & A

Q. What are the established synthesis routes for pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, and how are intermediates characterized?

The compound is synthesized via condensation of ethylenediamine with methylenephosphonic acid derivatives under controlled pH and temperature. Key intermediates include ethylenediaminetetra(methylenephosphonic acid) (CAS 1429-50-1), which is neutralized with ammonium hydroxide to form the pentaammonium salt. Characterization employs nuclear magnetic resonance (NMR) for phosphorus (³¹P) and carbon (¹³C) to confirm phosphonate group integration and ligand coordination. Fourier-transform infrared spectroscopy (FTIR) identifies P=O and N-H stretching vibrations (1,600–1,000 cm⁻¹) .

Q. Which spectroscopic and chromatographic methods are optimal for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 210 nm resolves impurities in aqueous solutions. Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M–H]⁻ at ~658 m/z for the parent acid). Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies trace metal impurities (e.g., Fe³⁺, Ca²⁺) that may interfere with chelation studies .

Q. How does the counterion (ammonium vs. sodium) influence solubility and stability in aqueous systems?

The pentaammonium form (CAS 94023-22-0) exhibits higher solubility in polar solvents (e.g., water, methanol) compared to the pentasodium salt (CAS 7651-99-2) due to weaker ion pairing. Stability studies at pH 2–12 show the ammonium form is prone to hydrolysis above pH 10, releasing NH₃ and forming insoluble phosphonate aggregates. Dynamic light scattering (DLS) monitors colloidal stability under varying ionic strengths .

Advanced Research Questions

Q. What computational strategies predict the coordination geometry of this phosphonate in metal chelation studies?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the ligand’s binding modes with transition metals (e.g., Co²⁺, Ni²⁺). The tetrakisphosphonate moiety adopts a hexadentate conformation, coordinating via four phosphonate oxygen atoms and two amine nitrogens. Molecular dynamics simulations reveal solvent effects on chelation thermodynamics, with explicit water models showing entropy-driven binding in aqueous media .

Q. How does this compound perform as a corrosion inhibitor in high-temperature aqueous reactors, and what mechanistic insights exist?

Electrochemical impedance spectroscopy (EIS) and polarization resistance measurements demonstrate >90% inhibition efficiency for carbon steel in 3.5% NaCl at 80°C. The phosphonate forms a stable Fe³⁺-ligand monolayer, verified by X-ray photoelectron spectroscopy (XPS) showing P 2p and N 1s peaks at 133.5 eV and 399.8 eV, respectively. In situ atomic force microscopy (AFM) tracks surface passivation kinetics .

Q. What experimental designs resolve contradictions in reported stability constants for metal-phosphonate complexes?

Potentiometric titrations under inert atmospheres (N₂) at 25°C and 0.1 M KCl ionic strength provide logβ values for Co²⁺ (logβ = 12.3 ± 0.2) and Ca²⁺ (logβ = 6.7 ± 0.3). Discrepancies arise from competing protonation equilibria; microcalorimetry quantifies enthalpy changes (ΔH = −45 kJ/mol for Co²⁺ binding) to refine stability models. Competitive ligand experiments with EDTA validate selectivity trends .

Q. How is single-crystal X-ray diffraction applied to elucidate the compound’s supramolecular architecture?

Crystals grown via slow evaporation from ethanol/water (1:1) at 4°C exhibit monoclinic symmetry (space group P2₁/c). X-ray data (CCDC 1267/2174) reveal hydrogen-bonded networks between ammonium ions and phosphonate oxygens (O···N distances: 2.8–3.1 Å). Hirshfeld surface analysis quantifies intermolecular interactions, showing 62% contribution from O–H/N–H contacts .

Methodological Considerations

Q. What reactor designs optimize catalytic recycling of this phosphonate in homogeneous catalysis?

Membrane reactors with 10 kDa polyethersulfone (PES) filters retain >95% of the ligand-metal catalyst (e.g., Co-EDTMP) while allowing product permeation. Continuous-flow systems with residence time <5 min minimize ligand degradation. Process simulation (Aspen Plus®) models mass transfer limitations at Reynolds numbers >2,000 .

Q. Which in situ spectroscopic techniques monitor real-time degradation of the compound under oxidative conditions?

Raman spectroscopy tracks P–O–C bond cleavage (band at 750 cm⁻¹) during H₂O₂ exposure. Electron paramagnetic resonance (EPR) detects hydroxyl radical (•OH) generation, correlating with phosphonate breakdown. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation byproducts (e.g., methylphosphonic acid, m/z 111) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.